molecular formula C16H24O B8467133 (4-Octylphenyl)acetaldehyde CAS No. 88255-14-5

(4-Octylphenyl)acetaldehyde

Cat. No.: B8467133
CAS No.: 88255-14-5
M. Wt: 232.36 g/mol
InChI Key: CELVXMWBYKBFDM-UHFFFAOYSA-N
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Description

(4-Octylphenyl)acetaldehyde (CAS 88255-14-5) is an aromatic aldehyde characterized by a 4-octylphenyl group attached to an aldehyde functional group. Its molecular formula is C₁₆H₂₄O, with a molecular weight of 232.36 g/mol . The compound’s structure is defined by the SMILES notation CCCCCCCC1=CC=C(C=C1)CC=O, reflecting its branched alkyl chain and reactive aldehyde moiety.

Its aldehyde group enables participation in condensation and cycloaddition reactions, as demonstrated in the synthesis of isoxazoline and isoxazole derivatives in medicinal chemistry research .

Properties

CAS No.

88255-14-5

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

2-(4-octylphenyl)acetaldehyde

InChI

InChI=1S/C16H24O/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12,14H,2-8,13H2,1H3

InChI Key

CELVXMWBYKBFDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Functional Group : Carboxylic acid (-COOH) replaces the aldehyde (-CHO).
  • Molecular Formula : C₁₆H₂₄O₂ vs. C₁₆H₂₄O.
  • Molecular Weight : 248.36 g/mol vs. 232.36 g/mol .

Physicochemical Properties :

  • The carboxylic acid group increases polarity, leading to a higher topological polar surface area (37.3 Ų estimated for -COOH vs. 17.1 Ų for -CHO).
  • Reduced lipophilicity compared to the aldehyde (lower XLogP3 value inferred, though exact data unavailable).

Purin-9-yl and Coumarinyloxy Acetaldehyde Derivatives

Structural Differences :

  • (Purin-9-yl)acetaldehyde : Substitutes the 4-octylphenyl group with a purine ring.
  • (Coumarinyloxy)acetaldehyde : Replaces the alkyl chain with a coumarin moiety .

Comparison with (4-Octylphenyl)acetaldehyde :

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